N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a structurally complex compound featuring a benzamide core substituted with two pharmacologically relevant moieties: a 5-bromoindole ethyl group and a 5-methyltetrazole ring. The ethyl linker between the indole and benzamide groups may influence conformational flexibility and binding interactions.
Properties
Molecular Formula |
C19H17BrN6O |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-5-2-14(3-6-17)19(27)21-9-11-25-10-8-15-12-16(20)4-7-18(15)25/h2-8,10,12H,9,11H2,1H3,(H,21,27) |
InChI Key |
QLNUEVYYBWQQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Tetrazole Derivative: The tetrazole moiety can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the indole moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and tetrazole moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole and tetrazole moieties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, while the tetrazole moiety may enhance the compound’s binding affinity and stability . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The compound shares structural similarities with benzamide and heterocyclic derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and spectral characteristics.
Structural Features
Key Observations :
- The target compound’s 5-bromoindole group distinguishes it from chloro-substituted benzimidazoles in , which may alter electronic properties and halogen-bonding interactions .
- The tetrazole ring in the target compound contrasts with the thiadiazole or isoxazole rings in .
- The ethyl linker in the target compound provides greater spatial flexibility compared to rigid aromatic linkages in compounds like 8a or 5 .
Physicochemical Properties
| Compound ID/Name | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | ~495.3* | Not reported | Not reported |
| 6 | 348.39 | 160 | 70 |
| 8a | 414.49 | 290 | 80 |
| 5 | ~428.9* | Not reported | Not reported |
Notes:
- *Calculated based on molecular formula.
- Higher melting points in thiadiazole derivatives (e.g., 8a at 290°C) suggest enhanced crystallinity due to planar heterocyclic systems, whereas the target compound’s tetrazole and ethyl groups may reduce melting points .
Spectroscopic Data
Key Insights :
- The target compound’s amide C=O stretch (~1600 cm⁻¹) aligns with compounds 6 and 8a, but its tetrazole ring would show distinct N-H/N-C stretches absent in thiadiazole derivatives .
- The ethyl linker’s ^1^H-NMR signals (~4.5–4.8 ppm) would differentiate it from methyl or aromatic linkages in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
